Cas no 1803901-50-9 (Ethyl 3-(3-bromo-2-oxopropyl)-2-(trifluoromethylthio)benzoate)

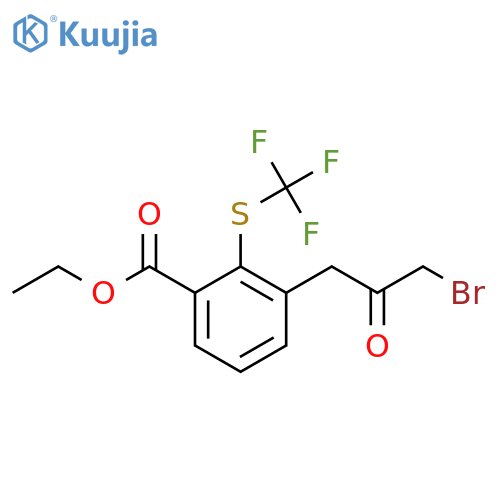

1803901-50-9 structure

商品名:Ethyl 3-(3-bromo-2-oxopropyl)-2-(trifluoromethylthio)benzoate

CAS番号:1803901-50-9

MF:C13H12BrF3O3S

メガワット:385.196792602539

CID:4959579

Ethyl 3-(3-bromo-2-oxopropyl)-2-(trifluoromethylthio)benzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-(3-bromo-2-oxopropyl)-2-(trifluoromethylthio)benzoate

-

- インチ: 1S/C13H12BrF3O3S/c1-2-20-12(19)10-5-3-4-8(6-9(18)7-14)11(10)21-13(15,16)17/h3-5H,2,6-7H2,1H3

- InChIKey: OMMCIIBUHRWHEX-UHFFFAOYSA-N

- ほほえんだ: BrCC(CC1C=CC=C(C(=O)OCC)C=1SC(F)(F)F)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 21

- 回転可能化学結合数: 7

- 複雑さ: 376

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 68.7

Ethyl 3-(3-bromo-2-oxopropyl)-2-(trifluoromethylthio)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015002985-250mg |

Ethyl 3-(3-bromo-2-oxopropyl)-2-(trifluoromethylthio)benzoate |

1803901-50-9 | 97% | 250mg |

489.60 USD | 2021-06-21 | |

| Alichem | A015002985-500mg |

Ethyl 3-(3-bromo-2-oxopropyl)-2-(trifluoromethylthio)benzoate |

1803901-50-9 | 97% | 500mg |

823.15 USD | 2021-06-21 | |

| Alichem | A015002985-1g |

Ethyl 3-(3-bromo-2-oxopropyl)-2-(trifluoromethylthio)benzoate |

1803901-50-9 | 97% | 1g |

1,534.70 USD | 2021-06-21 |

Ethyl 3-(3-bromo-2-oxopropyl)-2-(trifluoromethylthio)benzoate 関連文献

-

1. Book reviews

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

1803901-50-9 (Ethyl 3-(3-bromo-2-oxopropyl)-2-(trifluoromethylthio)benzoate) 関連製品

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量